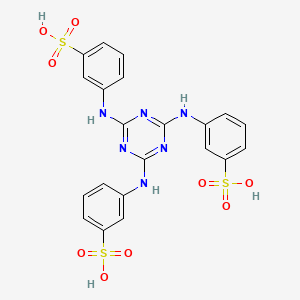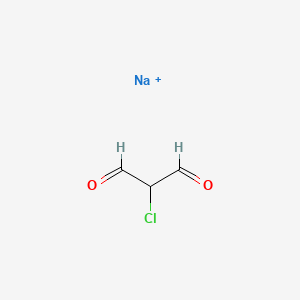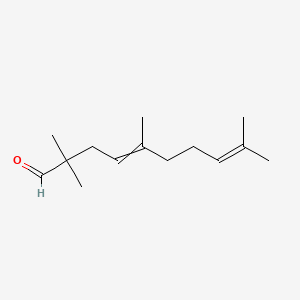
(4-Benzoyl-4-phenylbutyl)triethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzoyl-4-phenylbutyl)triethylammonium iodide is a quaternary ammonium compound with the molecular formula C23H32INO It is known for its unique structure, which includes a benzoyl group and a phenyl group attached to a butyl chain, along with a triethylammonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzoyl-4-phenylbutyl)triethylammonium iodide typically involves the reaction of 4-benzoyl-4-phenylbutyl bromide with triethylamine in the presence of an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The reaction can be represented as follows:
4-Benzoyl-4-phenylbutyl bromide+Triethylamine+Iodide source→(4-Benzoyl-4-phenylbutyl)triethylammonium iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Benzoyl-4-phenylbutyl)triethylammonium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The benzoyl and phenyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Addition Reactions: The compound can also participate in addition reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as hydroxide ions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted quaternary ammonium salts, while oxidation reactions can produce corresponding ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
(4-Benzoyl-4-phenylbutyl)triethylammonium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst in various chemical reactions.
Biology: The compound can be used in studies involving cell membrane interactions and as a potential antimicrobial agent.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a therapeutic agent.
Industry: It finds applications in the production of specialty chemicals and as an additive in various industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyltriethylammonium chloride
- Tetraethylammonium iodide
- Phenyltrimethylammonium bromide
Uniqueness
(4-Benzoyl-4-phenylbutyl)triethylammonium iodide is unique due to the presence of both benzoyl and phenyl groups attached to the butyl chain This structural feature imparts distinct chemical properties and reactivity compared to other quaternary ammonium compounds
Propiedades
| 38940-50-0 | |
Fórmula molecular |
C23H32INO |
Peso molecular |
465.4 g/mol |
Nombre IUPAC |
triethyl-(5-oxo-4,5-diphenylpentyl)azanium;iodide |
InChI |
InChI=1S/C23H32NO.HI/c1-4-24(5-2,6-3)19-13-18-22(20-14-9-7-10-15-20)23(25)21-16-11-8-12-17-21;/h7-12,14-17,22H,4-6,13,18-19H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
AYFCBVIQWBWGRB-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)CCCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13749889.png)







